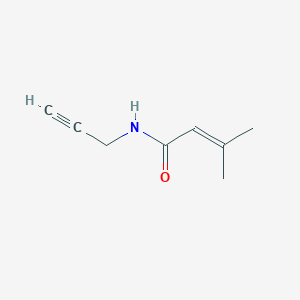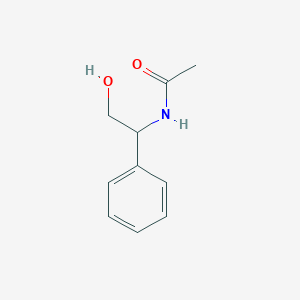
2-(3,5-Difluorophenyl)-2-methoxyacetic acid
Overview
Description
2-(3,5-Difluorophenyl)-2-methoxyacetic acid (DFMA) is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and organic solvents. DFMA has been studied extensively for its potential use in treating various diseases and conditions.
Mechanism of Action
2-(3,5-Difluorophenyl)-2-methoxyacetic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting COX, 2-(3,5-Difluorophenyl)-2-methoxyacetic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)-2-methoxyacetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro. 2-(3,5-Difluorophenyl)-2-methoxyacetic acid has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
2-(3,5-Difluorophenyl)-2-methoxyacetic acid has several advantages for lab experiments. It is a relatively inexpensive and easy-to-synthesize compound. It has also been shown to have good solubility in water and organic solvents. However, 2-(3,5-Difluorophenyl)-2-methoxyacetic acid has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to study its long-term effects. 2-(3,5-Difluorophenyl)-2-methoxyacetic acid also has low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on 2-(3,5-Difluorophenyl)-2-methoxyacetic acid. One area of research is the development of new synthesis methods that can improve the purity and yield of 2-(3,5-Difluorophenyl)-2-methoxyacetic acid. Another area of research is the development of new formulations of 2-(3,5-Difluorophenyl)-2-methoxyacetic acid that can improve its bioavailability and half-life. 2-(3,5-Difluorophenyl)-2-methoxyacetic acid has also been studied for its potential use in combination with other drugs for the treatment of various diseases and conditions. Finally, 2-(3,5-Difluorophenyl)-2-methoxyacetic acid has been studied for its potential use as a tool compound for studying the role of COX in various biological processes.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2-methoxyacetic acid has been studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(3,5-Difluorophenyl)-2-methoxyacetic acid has been tested in animal models for its potential use in treating pain, inflammation, and fever. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-methoxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-8(9(12)13)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAFRQSQHBMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2-methoxyacetic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)







